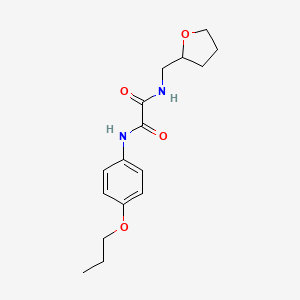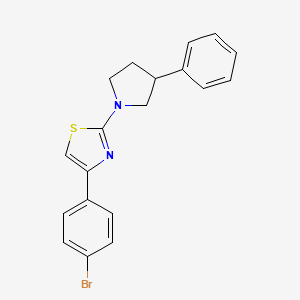
1-acetyl-5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
1-acetyl-5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Fluorescence Properties and Catalysis
The compound is part of the 1,3,5-trisubstituted-1H-pyrazoles family, which has been synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . These compounds show excellent fluorescence properties and can be used as photoluminescent materials . They also have potential applications in organic nonlinear optical materials and photorefractive materials .
Medical Applications
Pyrazoline derivatives, such as the compound , have been used in certain antidepressants . They also have potential applications as antihypertensive drug molecules and anti-arrhythmic . Furthermore, they have shown good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory treatments .
Textile Industry
Triarylpyrazoline compounds, including the compound , have been used as fluorescent whitening agents in the textile industry .
High-Tech Applications
In recent years, the applications of these compounds in high-tech fields, such as laser dyes and fluorescent probes, have been developed by leaps and bounds .
Immunohistochemistry and Immunofluorescence
The compound “F0805-0112” has been used in the production of the Anti-FOXL2 antibody, which is suitable for immunohistochemistry and immunofluorescence .
Clean Coal Technology
The term “CCG-18394” is associated with Clean Coal Geology (CCG), which is a discipline that comprehensively researches the genesis, nature, distribution, cleaning potential, clean utilization, and environmental effects of resources that can be cleaned by Clean Coal Technology (CCT) .
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-15(12-5-7-13(20-2)8-6-12)10-14(17-18)16-4-3-9-21-16/h3-9,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSBSHYOAZMLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-amino-4-methylphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4013299.png)
![ethyl 5-[(cyclohexylamino)carbonyl]-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4013306.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-N-(tetrahydro-2-furanylmethyl)-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide](/img/structure/B4013315.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-N-(4-nitrophenyl)benzamide](/img/structure/B4013331.png)
![1-{3-[({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4013335.png)
![2-[3'-(4-chlorophenyl)-2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B4013339.png)
![10-acetyl-11-(3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013343.png)

![3-{[4-(phenylacetyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4013378.png)
![11-(2,5-difluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4013379.png)